2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-propylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRBNMALSYXIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One and Analogs
Classical and Contemporary Approaches to Furo[3,2-g]chromen-7-one Core Synthesis
The construction of the tricyclic furo[3,2-g]chromen-7-one core is the foundational challenge in synthesizing the target compound and its analogs. Over the years, a variety of synthetic routes have been developed, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.
Cyclocondensation reactions represent a classical and direct method for forming the furan (B31954) ring onto a pre-existing coumarin (B35378) scaffold. A prominent example analogous to this approach is the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. In the context of furocoumarin synthesis, this would typically involve the reaction of a 7-hydroxycoumarin derivative bearing a reactive side chain at the 6-position, which can be cyclized under acidic or thermal conditions to form the furan ring.
Another established cyclocondensation route is the Perkin reaction and its variations, which can be adapted to build the coumarin ring first, followed by annulation of the furan ring. More direct methods involve the reaction of a 7-hydroxycoumarin with an α-halo ketone. The initial step is the O-alkylation of the hydroxyl group, followed by an intramolecular cyclization (a Perkin-type condensation) to yield the furocoumarin structure. For the synthesis of the 2,3-dimethyl derivative, a reagent such as 3-chloro-2-butanone (B129570) would be required to introduce the necessary methyl groups onto the furan ring.
Modern organic synthesis has increasingly relied on metal-catalyzed transformations to construct complex heterocyclic systems with high efficiency and atom economy. researchgate.net Various transition metals, including palladium, copper, gold, and rhodium, have been successfully employed to catalyze the formation of the furocoumarin skeleton. escholarship.orgresearchgate.net
These methods often involve intramolecular cyclization or annulation reactions through C-H activation, C-O, or C-C bond formation. researchgate.net For instance, palladium catalysts are widely used for intramolecular hydroarylation-cyclization of appropriately substituted alkynoates to form the fused ring system. escholarship.org Copper-catalyzed methods have been developed for intramolecular cross-dehydrogenative C-O coupling reactions and decarboxylative functionalization to generate the furan ring. researchgate.net Gold catalysts have also been shown to be effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols to yield furan rings under mild conditions. organic-chemistry.org
Interactive Table:
| Catalyst System | Reaction Type | Key Features | Source(s) |
|---|---|---|---|
| Pd(OAc)₂ / DABCO | Heck Coupling / Lactonization | Synthesis of azacoumarins from bromopyridine precursors. | escholarship.org |
| Pd/C, NaOAc | Intramolecular Annulation | C-H activation of 3-iodo-4-aryloxy coumarins to form coumestans, a related scaffold. | researchgate.net |
| CuBr₂ | Intramolecular Decarboxylative Functionalization | Forms a C(sp³)-O bond for the synthesis of furo[3,2-c]coumarins. | researchgate.net |
| [Cp*RhCl₂]₂ / Ag₂O | C-H Activation / Decarboxylation | Rhodium-catalyzed synthesis of furans without requiring directing groups. | nih.gov |
| Au nanoparticles on TiO₂ | Cycloisomerization | Converts conjugated allenones into furans under mild conditions. | organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful strategy for rapidly assembling complex molecules like furocoumarins. mdpi.comresearchgate.net These reactions are highly convergent and atom-economical, allowing for the construction of diverse molecular libraries from simple starting materials. researchgate.net
Several MCRs have been developed for the synthesis of the furo[3,2-c]coumarin core, an angular isomer, and the principles can be adapted for the linear [3,2-g] isomer. One such approach involves a Lewis acid-mediated (e.g., FeCl₃ or ZnCl₂) tandem reaction between a 4-hydroxycoumarin, an arylglyoxal, and a third component like allyltrimethylsilane, forming two C-C bonds and one C-O bond in a single pot. researchgate.net Another strategy employs an imidazole-catalyzed, water-mediated reaction of 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone (B140003) to construct dihydrofuro[3,2-c]coumarin derivatives. nih.gov
Interactive Table:
| Catalyst / Mediator | Reactants | Product Type | Source(s) |
|---|---|---|---|
| FeCl₃ or ZnCl₂ | 4-Hydroxycoumarin, Arylglyoxal monohydrate, Allyltrimethylsilane | Furo[3,2-c]coumarins | researchgate.net |
| Imidazole (in water) | 4-Hydroxycoumarin, Aldehydes, 2-Bromoacetophenone | 2,3-Dihydrofuro[3,2-c]coumarins | nih.gov |
| Ammonium Acetate (B1210297) | 4-Hydroxycoumarin, Aromatic aldehydes, β-Nitrostyrenes | Substituted furo[3,2-c]coumarins | nih.gov |
Regioselective Functionalization Strategies for Methyl and Propyl Substituents
Achieving the specific substitution pattern of 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one requires careful, regioselective control during the synthesis. The strategy typically involves using starting materials that already contain the desired substituents, as direct functionalization of the parent furocoumarin core can be challenging and lead to mixtures of isomers.
The propyl group at the C-5 position originates from the coumarin portion of the molecule. Therefore, the synthesis would commence with a substituted phenol (B47542) that leads to a 4-propyl-7-hydroxycoumarin. This key intermediate then serves as the platform for the subsequent annulation of the furan ring.
The 2,3-dimethyl substitution on the furan ring is introduced during the furan formation step. This can be achieved through several methods:
Reaction with a Substituted Alkylating Agent: The 4-propyl-7-hydroxycoumarin can be reacted with a 4-carbon α-halo ketone, such as 3-chloro-2-butanone. The reaction proceeds via initial O-alkylation at the 7-hydroxy position, followed by an intramolecular cyclization and dehydration to form the 2,3-dimethylfuran (B88355) ring fused to the coumarin core.
Cyclization of an Allyl Ether Intermediate: An alternative involves the Claisen rearrangement of a 7-(1,2-dimethyl-2-propenoxy)coumarin derivative. The thermal or acid-catalyzed rearrangement would position the dimethylallyl group at the C-6 position, which can then undergo oxidative cyclization to form the desired 2,3-dimethylfuran ring.
Advanced Derivatization Reactions of the Chemical Compound and Related Scaffolds
Once the this compound scaffold is synthesized, it can undergo further chemical modifications to generate a library of related compounds. These reactions can target different parts of the molecule, but the electron-rich furan ring is a particularly reactive site.
The furan ring within the furocoumarin system is susceptible to various transformations, including electrophilic substitution and ring-opening reactions. pharmaguideline.comrsc.org The presence of two electron-donating methyl groups at the C-2 and C-3 positions further activates the furan moiety.
Electrophilic Substitution: The furan ring readily undergoes electrophilic substitution reactions. pharmaguideline.com
Halogenation: Reaction with mild halogenating agents, such as N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures, would likely lead to monohalogenation at one of the available positions on the benzene (B151609) ring portion, as the furan ring positions are fully substituted. pharmaguideline.com
Nitration: Mild nitrating agents like acetyl nitrate (B79036) at low temperatures can introduce a nitro group onto the molecule, typically on the benzopyranone ring system. pharmaguideline.com
Oxidation and Ring-Opening: The furan moiety can be sensitive to strong oxidizing agents. Treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can lead to ring-opening, yielding dicarbonyl compounds. pharmaguideline.comrsc.org This provides a route to highly functionalized, acyclic structures from the heterocyclic precursor.
Reduction: While the furan ring is aromatic, it can be reduced under specific conditions. Catalytic hydrogenation can sometimes reduce the furan ring to a dihydrofuran or tetrahydrofuran (B95107) derivative, although this can be challenging without affecting other parts of the molecule. pharmaguideline.com
Modifications of the Chromen-7-one Unit
The chromen-7-one (or coumarin) moiety is a foundational component of the 7H-furo[3,2-g]chromen-7-one scaffold. Alterations to this part of the molecule can significantly impact its chemical properties and biological activity. Research into analogous structures demonstrates various strategies for modifying this unit.
One common approach involves the Pechmann condensation, which is used to synthesize the coumarin core itself and can be adapted to introduce various substituents. For instance, the synthesis of 7H-furo-chromene derivatives has been achieved starting from substituted resorcinols, allowing for the introduction of methyl groups onto the chromen-7-one ring system. Further modifications can be carried out through reactions like the Williamson ether synthesis on a hydroxy-substituted chromen-7-one, enabling the attachment of a wide range of functional groups.
Another strategy involves the synthesis of analogs with different substitution patterns on the phenyl ring of the chromen-7-one unit. For example, studies on 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one show that functional groups can be introduced at various positions, leading to compounds with altered biological profiles. These modifications are often pursued to explore structure-activity relationships, particularly in the context of drug discovery.
Below is a table summarizing representative modifications on the chromen-7-one unit of furanocoumarin analogs.
| Starting Material | Reaction Type | Modification | Resulting Structure |
| 2-Methylresorcinol | Pechmann Condensation | Formation of the coumarin ring with a methyl substituent | 7-hydroxy-4,8-dimethyl-coumarin core |
| 7-hydroxy-coumarin derivative | Williamson Ether Synthesis | Alkylation of the hydroxyl group | 7-alkoxy-coumarin derivative |
| Substituted Psoralen (B192213) | Various | Introduction of a diethylaminomethyl group | 5-((diethylamino)methyl)-substituted furocoumarin |
This table is generated based on synthetic principles for furanocoumarin analogs and does not represent a direct synthesis of this compound.
Introduction of Heteroatom-Containing Functionalities
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the furanocoumarin framework can lead to novel analogs with potentially enhanced or different biological activities. The inherent structure of this compound already contains oxygen heteroatoms within the furan and pyrone rings. Further modifications can introduce additional heteroatoms.
One approach is the synthesis of hybrid molecules where a heteroatom-containing ring is fused or linked to the coumarin scaffold. For example, the synthesis of furopyridine derivatives, which incorporates a nitrogen atom into a ring system analogous to the furanocoumarin core, has been reported. This is often achieved through multi-step synthetic sequences starting from appropriate precursors, such as the acylation of an amino acid with a furoyl chloride followed by intramolecular cyclization.
Another strategy involves the introduction of heteroatom-containing substituents onto the existing furanocoumarin backbone. For instance, the synthesis of oxime ether derivatives from a pyrazole-containing ketone introduces a nitrogen atom. While this example is not a direct modification of a furanocoumarin, the chemical principles can be applied to introduce similar functionalities. The addition of groups like amines, thiols, or other heterocyclic moieties can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets.
The following table outlines general strategies for introducing heteroatoms into furanocoumarin-like structures.
| Strategy | Heteroatom Introduced | Example Reaction | Resulting Functionality |
| Synthesis of Furopyridines | Nitrogen | Intramolecular Friedel–Crafts acylation of a furoyl-amino acid | Fused pyridine (B92270) ring |
| Derivatization of Ketones | Nitrogen | Reaction with hydroxylamine (B1172632) hydrochloride | Oxime functionality |
| Nucleophilic Substitution | Nitrogen, Sulfur | Reaction of a halogenated furanocoumarin with amines or thiols | Amino or thioether substituents |
This table illustrates general methodologies for heteroatom introduction in related heterocyclic systems.
Development of Environmentally Benign Synthetic Routes for Furanocoumarins
The increasing focus on green chemistry has spurred the development of more sustainable synthetic methods for furanocoumarins. Traditional syntheses can involve harsh reagents, toxic solvents, and generate significant waste. Modern approaches aim to mitigate these environmental impacts.
One promising area is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce energy consumption. Solvent-free reaction conditions or the use of greener solvents, like deep eutectic solvents (DES), are also being explored for both the extraction of furanocoumarins from natural sources and their synthesis. These methods can lead to higher yields, shorter reaction times, and a reduced environmental footprint.
Furthermore, there is a growing interest in biocatalysis and the heterologous production of furanocoumarins in microorganisms. This approach leverages enzymes to carry out specific synthetic steps, often with high selectivity and under mild conditions. While the complete biosynthetic pathway for many complex furanocoumarins is still under investigation, progress in this area could lead to highly sustainable production methods in the future. The development of metal-free catalytic systems is another key aspect of green synthesis, avoiding the use of potentially toxic and expensive heavy metals.
The table below summarizes some environmentally benign approaches applicable to the synthesis of furanocoumarins.
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction times, often higher yields, reduced energy consumption. |
| Use of Green Solvents | Replacing traditional volatile organic compounds with solvents like deep eutectic solvents or water. | Reduced toxicity and environmental pollution. |
| Solvent-Free Conditions | Conducting reactions in the absence of a solvent. | Eliminates solvent waste, can simplify purification. |
| Biocatalysis/Heterologous Production | Using enzymes or engineered microorganisms to synthesize the compounds. | High selectivity, mild reaction conditions, renewable resources. |
| Metal-Free Catalysis | Employing organic catalysts or avoiding catalysts altogether where possible. | Avoids contamination with toxic heavy metals. |
Advanced Spectroscopic Analysis and Structural Elucidation of 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, ¹H and ¹³C NMR provide definitive evidence for its core structure and the placement of its substituents.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the aliphatic protons of the methyl and propyl groups. The chemical shifts are influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom, including the characteristic downfield shift for the carbonyl carbon of the lactone ring.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | ~2.4-2.5 | ~10-12 |
| C3-CH₃ | ~2.2-2.3 | ~8-10 |
| H-4 | ~7.6-7.7 | ~145-147 |
| Propyl-CH₂ (α) | ~2.8-3.0 | ~28-30 |
| Propyl-CH₂ (β) | ~1.7-1.9 | ~22-24 |
| Propyl-CH₃ (γ) | ~0.9-1.1 | ~13-15 |
| H-9 | ~7.3-7.4 | ~110-112 |
| C=O (C7) | - | ~160-162 |
| Aromatic/Vinyl C | - | ~95-155 |
Note: These are predicted values based on the analysis of similar furanocoumarin structures. Actual experimental values may vary.
Elucidation of Stereochemical Aspects and Conformational Dynamics
The core furo[3,2-g]chromen-7-one ring system is planar and rigid. The molecule this compound is achiral and therefore does not possess stereocenters that would give rise to enantiomers or diastereomers.
The primary area of conformational dynamics involves the propyl group attached to the C-5 position. Free rotation occurs around the C-C single bonds of the alkyl chain. The conformation of the propyl group is expected to favor staggered arrangements (gauche and anti) to minimize steric hindrance. At room temperature, this rotation is rapid on the NMR timescale, resulting in time-averaged signals for the propyl protons and carbons. Variable-temperature NMR studies could potentially be used to investigate the energy barriers between different rotamers, although these barriers are typically low for simple alkyl chains.
Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons within the propyl group, confirming its structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the proton signals of the methyl and propyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. sdsu.edu This allows for piecing together the entire molecular skeleton. For instance, correlations would be expected from the protons of the C-2 and C-3 methyl groups to the furan (B31954) ring carbons, and from the α-CH₂ protons of the propyl group to carbons C-4a, C-5, and C-6 of the pyrone ring, confirming the positions of the substituents.
Expected Key 2D NMR Correlations
| Experiment | Observed Correlation | Structural Information Confirmed |
| COSY | Propyl-CH₂(α) ↔ Propyl-CH₂(β) ↔ Propyl-CH₃(γ) | Connectivity of the propyl chain |
| HSQC | C2-CH₃ protons ↔ C2-CH₃ carbon | Direct C-H bond assignment |
| Propyl-CH₂ protons ↔ Propyl-CH₂ carbons | Direct C-H bond assignments in propyl group | |
| HMBC | C2-CH₃ protons ↔ C2, C3, C3a | Position of methyl group on the furan ring |
| Propyl-CH₂(α) protons ↔ C4a, C5, C6 | Position of propyl group on the pyrone ring |
Solid-State NMR could be employed to study the molecule in its crystalline form. It provides information on molecular packing, intermolecular interactions, and the presence of polymorphism, where different crystal forms of the same compound may exist.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone ring. nih.gov Other key bands include those for aromatic C=C stretching, C-O stretching of the ether and lactone functionalities, and C-H stretching from the aromatic and aliphatic groups. nih.gov
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (propyl, methyl) | 2960-2850 | Medium-Strong |
| C=O Stretch (α,β-unsaturated lactone) | 1740-1715 | Strong |
| C=C Stretch (aromatic and furan rings) | 1640-1550 | Medium-Strong |
| C-O Stretch (ether and lactone) | 1270-1030 | Strong |
| C-H Bending (out-of-plane) | 900-675 | Medium-Strong |
Note: These are predicted values based on typical functional group frequencies and data from related coumarin (B35378) compounds. nih.gov
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary data to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. nih.gov Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this molecule, the C=C stretching vibrations of the aromatic and furan rings are expected to be particularly strong and well-defined in the Raman spectrum, providing a clear fingerprint of the fused ring system. The C=O stretch will also be present, though often weaker than in the IR spectrum.
Predicted Characteristic Raman Shifts
| Vibrational Mode | Expected Raman Shift (Δcm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| C=O Stretch (lactone) | 1740-1715 | Medium |
| C=C Ring Stretching (aromatic/furan) | 1640-1550 | Very Strong |
| Ring Breathing Modes | ~1000 | Strong |
Electronic Spectroscopy for Photophysical Property Characterization
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. Furanocoumarins are well-known for their strong UV absorption. mdpi.com
The UV-Vis spectrum of this compound is predicted to show multiple absorption bands characteristic of the extended π-conjugated system of the furocoumarin core. Typically, psoralen-type compounds exhibit two main absorption regions. mdpi.com The first is a high-energy band around 240-260 nm, and the second is a lower-energy, broad band with significant fine structure between 320-380 nm. mdpi.com These absorptions correspond to π→π* electronic transitions. The presence of alkyl substituents (methyl and propyl groups) is expected to cause a minor bathochromic (red) shift in the absorption maxima compared to the unsubstituted psoralen (B192213) parent compound due to their electron-donating inductive effects.
Many furanocoumarin derivatives are also fluorescent, typically emitting light in the 400-500 nm range upon excitation at their absorption maxima. nih.govresearchgate.net The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. iaea.org
Predicted UV-Visible Absorption Maxima (in Methanol)
| Transition | Predicted Wavelength (λₘₐₓ, nm) |
| Band I (π→π) | ~330-350 |
| Band II (π→π) | ~290-300 |
| Band III (π→π*) | ~245-255 |
Note: These are predicted values based on the known spectra of psoralen and its alkylated derivatives. mdpi.com
UV-Visible Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound, like other psoralen derivatives, is characterized by strong absorption in the ultraviolet (UV) region. mdpi.com The spectrum arises from π→π* electronic transitions within the conjugated aromatic system, which comprises the coumarin and furan rings. Furocoumarins typically exhibit two main absorption bands. mdpi.compsu.edu
The first, more intense band is often observed in the 240-260 nm region, while a second prominent band appears in the 290-340 nm range. psu.edu The exact position and intensity of these bands are influenced by the substitution pattern on the furocoumarin skeleton and the polarity of the solvent. iaea.org For this compound, the alkyl substituents (dimethyl and propyl groups) are expected to cause minor bathochromic (red) shifts compared to the unsubstituted parent compound. The lowest energy absorption band is critical as it corresponds to the excitation to the first excited singlet state (S1), which is pivotal for the compound's photophysical and photochemical properties. iaea.org
| Compound | Absorption Band I (λmax, nm) | Absorption Band II (λmax, nm) |
|---|---|---|
| Psoralen | 245 | 292, 328 |
| 8-Methoxypsoralen (8-MOP) | 250 | 300 |
| 4,5′,8-Trimethylpsoralen (TMP) | 250 | 294, 332 |
| This compound (Expected) | ~255 | ~310, ~340 |
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
Upon absorption of UV radiation, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence.
Fluorescence is the emission of light from the lowest excited singlet state (S1) to the ground state (S0). Furocoumarins are generally weakly fluorescent compounds. researchgate.net The fluorescence emission spectra are typically broad and structureless, with maximum emission wavelengths (λem) appearing at longer wavelengths than the absorption maxima (a phenomenon known as the Stokes shift). clockss.org The fluorescence properties, including quantum yield and lifetime, are highly dependent on the solvent environment. psu.eduiaea.org In polar protic solvents, an increase in fluorescence intensity and lifetime is often observed due to stabilization of the excited state through hydrogen bonding and solvation. psu.edu
Phosphorescence is the radiative decay from the lowest triplet state (T1) to the ground state (S0). This process is slower than fluorescence and is typically observed at low temperatures in rigid matrices. The triplet state is of significant importance for many furocoumarins as it is often the reactive state involved in photosensitization reactions. mdpi.comfrontiersin.org The phosphorescence spectra of psoralen derivatives generally appear in the 450-520 nm range. frontiersin.org
| Compound | Fluorescence λem (nm) | Fluorescence Lifetime (ns) | Phosphorescence λem (nm) |
|---|---|---|---|
| 8-Methoxypsoralen (8-MOP) | ~468 | ~0.5 - 1.7 | ~495 |
| Psoralen Analogues | ~420-490 | N/A | ~450-515 |
| This compound (Expected) | ~470-490 | ~1-2 | ~490-510 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₁₆H₁₆O₃. nih.gov HRMS can confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) to a high degree of accuracy (typically within 5 ppm). The calculated monoisotopic mass for C₁₆H₁₆O₃ is 256.1099 Da.
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation of the furocoumarin core often involves characteristic losses. A primary fragmentation pathway for coumarins is the retro-Diels-Alder reaction, leading to the loss of carbon monoxide (CO, 28 Da). Other expected fragmentation pathways for this compound would include:
Loss of a methyl radical (•CH₃, 15 Da) from the dimethylated furan ring.
Cleavage of the propyl side chain, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable benzylic cation, or the loss of a propyl radical (•C₃H₇, 43 Da).
Sequential losses, such as the initial loss of CO followed by cleavage of the alkyl substituents.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₆H₁₆O₃⁺• | 256.1099 | Molecular Ion |
| [M-CH₃]⁺ | C₁₅H₁₃O₃⁺ | 241.0865 | Loss of a methyl radical |
| [M-CO]⁺• | C₁₅H₁₆O₂⁺• | 228.1150 | Loss of carbon monoxide |
| [M-C₂H₅]⁺ | C₁₄H₁₁O₃⁺ | 227.0708 | Loss of an ethyl radical from propyl group |
| [M-CO-CH₃]⁺ | C₁₄H₁₃O₂⁺ | 213.0916 | Sequential loss of CO and methyl radical |
Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Structural Understanding
To achieve a comprehensive understanding of the structure and properties of this compound, experimental spectroscopic data are often integrated with computational chemistry methods. nih.gov Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful for predicting and interpreting spectroscopic results. researchgate.net
This integrated approach allows for:
Prediction of Spectra: Computational models can calculate theoretical UV-Vis, IR, and NMR spectra. Comparing these predicted spectra with experimental data helps to confirm the proposed structure.
Analysis of Electronic Transitions: TD-DFT calculations can determine the energies of electronic transitions and identify the specific molecular orbitals (e.g., HOMO, LUMO) involved in the π→π* transitions observed in the UV-Visible spectrum.
Conformational Analysis: For flexible molecules, computational methods can determine the most stable conformations, which is essential for accurately interpreting spectroscopic data.
Elucidation of Reaction Mechanisms: Quantum chemical calculations can model potential fragmentation pathways in mass spectrometry, helping to rationalize the observed fragment ions. nih.gov
By combining the precise, real-world measurements from techniques like UV-Vis, fluorescence, and mass spectrometry with the predictive and interpretive power of computational chemistry, a highly detailed and validated structural model of this compound can be established.
Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One
Photochemical Transformations and Reaction Mechanisms
Information regarding the photochemical behavior of 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is not specifically documented. General studies on related furocoumarins can provide a hypothetical framework, but direct experimental evidence for the title compound is absent.
There are no available studies that specifically investigate the photoinduced cycloaddition reactions of this compound with pyrimidine (B1678525) bases.
Specific photolysis pathways and the characterization of resulting photoproducts for this compound have not been reported in the scientific literature.
The role of excited states and energy migration processes in the photoreactivity of this compound has not been a subject of specific investigation.
Reaction Mechanisms with Biological Macromolecules (Excluding Clinical Implications)
Detailed mechanistic studies on the interaction of this compound with biological macromolecules are not present in the current body of scientific literature.
There is no specific research detailing the intercalation mechanisms of this compound with DNA or RNA.
Specific studies on the mechanistic inhibition of any enzyme activity by this compound are not available.
Acid-Base Reactivity and Tautomeric Equilibria
The chemical character of this compound, like other furocoumarins, is significantly influenced by the presence of the lactone ring within the coumarin (B35378) core. This structural feature is central to its acid-base reactivity.
Under basic conditions, the ester linkage of the α,β-unsaturated lactone is susceptible to hydrolysis. Treatment with a base, such as sodium hydroxide, can lead to the opening of the pyrone ring to form a salt of a cis-o-hydroxycinnamic acid derivative. This reaction is reversible; upon acidification, the resulting carboxylic acid can undergo spontaneous intramolecular cyclization to regenerate the lactone ring of the furocoumarin. mdpi.com This equilibrium is a defining characteristic of the acid-base chemistry of the coumarin scaffold.
While the lactone ring opening and closing is the primary acid-base reaction, the potential for tautomeric equilibria in furocoumarins is also a subject of consideration. For the parent furocoumarin scaffold, keto-enol tautomerism is not a prominent feature under normal conditions. However, the reactivity of dihydrofurocoumarinones, which are related intermediates, is largely based on their keto-enol tautomerism. nih.gov For this compound itself, significant tautomeric forms are not expected to exist in appreciable concentrations in standard conditions. The aromaticity of the benzene (B151609) and furan (B31954) rings provides a significant energy barrier to tautomerization that would disrupt this stabilization.
The table below summarizes the key aspects of the acid-base reactivity of the furocoumarin core.
| Condition | Reaction | Product | Reversibility |
| Basic (e.g., NaOH) | Lactone ring hydrolysis | Salt of a cis-o-hydroxycinnamic acid derivative | Reversible |
| Acidic (e.g., HCl) | Recyclization | Furocoumarin | Reversible |
Electrophilic and Nucleophilic Substitution Reactions on the Furanocoumarin Core
The furocoumarin core of this compound possesses a complex electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The benzene, pyrone, and furan rings each exhibit different susceptibilities to substitution reactions.
Electrophilic Substitution Reactions:
The fused aromatic system of the furocoumarin core can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the lactone and the electron-donating character of the furan's oxygen atom. In the parent compound, psoralen (B192213), electrophilic attack is generally directed to specific positions. For instance, the Fries rearrangement of 7-acyloxycoumarins, an intermolecular reaction, can lead to the introduction of acyl groups at the C8 position. nih.gov Halogenation, such as bromination, of dihydrofurocoumarinone intermediates has been shown to occur at the α-position to the carbonyl group. nih.gov
In the case of this compound, the presence of the electron-donating dimethyl groups on the furan ring and the propyl group on the pyrone ring would be expected to activate the molecule towards electrophilic attack compared to the unsubstituted psoralen. These alkyl groups increase the electron density of the ring system, potentially facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of these substituents would influence the regioselectivity of such reactions, likely favoring substitution on the benzene and furan rings.
Nucleophilic Substitution Reactions:
Aromatic rings are generally resistant to nucleophilic substitution unless they are activated by strong electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the furocoumarin nucleus, the electron-deficient nature of the pyrone ring, due to the carbonyl group, makes it a potential site for nucleophilic attack. Nucleophilic attack on the coumarin ring system is a known phenomenon, particularly at the C4 position, which can be considered a Michael acceptor.
Furthermore, if a suitable leaving group is present on the furocoumarin core, nucleophilic aromatic substitution (SNAr) can occur. For example, the bromine atom in 4-bromodihydrofurocoumarinone is reported to be highly reactive in nucleophilic displacement reactions. nih.gov While this compound does not inherently possess a good leaving group for direct SNAr, synthetic modifications could introduce such functionalities, opening pathways for further derivatization.
The table below outlines the expected influence of the substituents in this compound on the reactivity of the furocoumarin core.
| Reaction Type | General Reactivity of Furocoumarin Core | Predicted Influence of Dimethyl and Propyl Groups |
| Electrophilic Substitution | Possible, but deactivated by the lactone. | Increased reactivity due to electron-donating nature of alkyl groups. |
| Nucleophilic Substitution | Generally requires a good leaving group or occurs via Michael addition. | Minor electronic influence, steric hindrance at substituted positions. |
Computational and Theoretical Investigations of 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. For 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, these calculations can elucidate its stability, reactivity, and the regions most likely to engage in chemical reactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For furocoumarin derivatives, the distribution of HOMO and LUMO is typically spread across the fused ring system. The electron-rich furan (B31954) and pyrone rings, along with the benzene (B151609) core, contribute significantly to these orbitals. The precise energy values and distribution for this compound would require specific calculations, but general trends in related furocoumarins show that the HOMO is often localized on the furan ring and the C=C bond of the pyrone ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the coumarin (B35378) moiety, indicating these areas are prone to nucleophilic attack.
| Orbital | Description | Predicted Location of High Density |
| HOMO | Highest Occupied Molecular Orbital | Furan ring and pyrone double bond |
| LUMO | Lowest Unoccupied Molecular Orbital | Coumarin core, particularly the pyrone ring |
| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of chemical reactivity and stability |
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential.
In this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom of the pyrone ring due to the high electronegativity of oxygen. This site is a primary center for hydrogen bonding and interactions with electrophiles. The aromatic rings and the oxygen atom of the furan ring would also exhibit negative potential. Regions of positive potential (blue) are typically found around the hydrogen atoms. This detailed charge landscape is crucial for understanding non-covalent interactions in biological systems, such as enzyme-substrate binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with observed activities.
Correlation of Molecular Descriptors with Mechanistic Biological Activities
To build a QSAR model for analogues of this compound, a set of its molecular descriptors would be calculated. These descriptors fall into several categories:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Include properties like dipole moment, polarizability, and orbital energies (HOMO/LUMO).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures a compound's solubility in water versus lipids.
Steric descriptors: Relate to the volume and three-dimensional shape of the molecule.
For furocoumarins, descriptors related to hydrophobicity (logP) and electronic properties have been shown to be important for activities like anticancer and enzyme inhibition. By correlating these descriptors with the biological activity of a series of related compounds, a mathematical model can be developed to predict the activity of new, unsynthesized molecules.
Development and Validation of Predictive Models for Analog Design
Once a QSAR model is established, it can be used to design new analogues of this compound with potentially enhanced activity. The model can predict which structural modifications—such as changing substituent groups or their positions—are most likely to improve the desired biological effect.
The development process involves:
Training Set: A group of molecules with known structures and activities is used to build the model.
Model Generation: Statistical methods like multiple linear regression or machine learning algorithms are used to create the correlation equation.
Validation: The model's predictive power is tested using an external set of compounds (test set) not used in its creation. Key validation metrics include the correlation coefficient (R²) and the root mean square error (RMSE).
A validated QSAR model serves as a powerful in silico screening tool, reducing the time and cost associated with synthesizing and testing a large number of compounds.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational methods used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), typically a protein.
Molecular docking predicts the preferred orientation of the ligand when bound to a receptor's active site. This "binding pose" is evaluated using a scoring function that estimates the binding affinity. A higher score generally indicates a more stable interaction. For instance, in a study investigating components for benign prostatic hyperplasia, this compound was identified as a potential compound, and molecular docking was used to verify its affinity for specific protein targets. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.
Following docking, MD simulations can be performed to study the dynamic behavior of the complex over time. An MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed view of the complex's stability, conformational changes, and the thermodynamics of binding. This can confirm the stability of the binding pose predicted by docking and provide deeper insight into the mechanism of action at an atomic level.
| Technique | Purpose | Key Outputs |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding pose, docking score, key interacting amino acid residues. |
| Molecular Dynamics | Simulates the movement and interaction of atoms in the ligand-receptor complex over time. | Stability of the complex (RMSD), conformational changes, binding free energy. |
Prediction of Spectroscopic Properties and Conformational Analysis
Theoretical chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) and to perform conformational analysis of small molecules. These calculations can aid in the structural elucidation of a compound and provide insights into its electronic properties and reactivity. While these techniques are routinely applied to novel and existing chemical entities, there are no specific computational studies that report the predicted spectroscopic data or the detailed conformational landscape for this compound.
In Silico Screening and Design of Novel Derivatives with Enhanced Mechanistic Specificity
In silico screening of virtual libraries of derivatives and the rational design of new compounds are key strategies in modern drug discovery. By modifying the structure of a lead compound like this compound, it is theoretically possible to enhance its binding affinity, selectivity, and pharmacokinetic properties. Computational approaches can guide the synthesis of the most promising new molecules. However, the absence of initial computational or experimental data on the biological targets and mechanism of action of the parent compound means that no such in silico design and screening studies for its derivatives have been reported.
Mechanistic Biological Activities of 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One and Furanocoumarin Analogs
Enzyme Inhibition Mechanisms
Furanocoumarins are recognized for their potent ability to inhibit various enzymes through several mechanisms. This inhibition is often the basis for their biological effects and therapeutic potential.
Cytochrome P450 Enzyme Interaction and Inhibition Mechanisms
Furanocoumarins are well-documented inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme in drug metabolism. semanticscholar.orgamegroups.cnnih.gov The inhibition can occur through two primary mechanisms: competitive and mechanism-based inhibition. semanticscholar.orgamegroups.cnnih.gov
In competitive inhibition , the furanocoumarin molecule binds to the active site of the CYP enzyme, preventing the substrate from binding. This type of inhibition is reversible.
In mechanism-based inhibition , also known as suicide inhibition, the furanocoumarin is metabolized by the CYP enzyme into a reactive intermediate. flvc.org This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov This process is time-dependent and requires the catalytic action of the enzyme itself. amegroups.cnnih.gov For instance, bergamottin (B190657) and 6',7'-dihydroxybergamottin (B27312), found in grapefruit, are known irreversible inhibitors of CYP3A4. nih.govwikipedia.org The furan (B31954) ring is crucial for this activity, as furanocoumarin derivatives show greater inhibitory effects than simple coumarins. ualberta.ca The inhibitory potency varies among different furanocoumarins, with dimers often showing stronger inhibition than monomers. amegroups.cnnih.gov
The interaction is not limited to CYP3A4; various furanocoumarins can inhibit a range of CYP subtypes, including CYP1A2, CYP2C9, and CYP2D6. amegroups.cn This broad inhibitory profile underlies many well-known food-drug interactions, such as the "grapefruit juice effect," where the bioavailability of certain drugs is significantly increased due to the inhibition of their metabolism. semanticscholar.orgwikipedia.org
Table 1: Furanocoumarin Inhibition of Cytochrome P450 Isoforms
| Furanocoumarin Derivative | Target CYP Isoform(s) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Bergamottin | CYP3A4 | Mechanism-Based (Irreversible) | nih.gov |
| 6',7'-dihydroxybergamottin | CYP3A4 | Mechanism-Based (Irreversible) | nih.gov |
| Bergapten (B1666803) (5-methoxypsoralen) | CYP3A4 | Potent Inhibition (Mechanism not specified) | ualberta.ca |
| Paradisin C | CYP3A4 | Potent Inhibition (Mechanism not specified) | flvc.org |
β-Secretase Inhibition at the Molecular Level
β-Secretase (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govnih.gov Several furanocoumarin analogs have been identified as inhibitors of BACE1. nih.govnih.gov
Studies on a range of naturally occurring coumarins demonstrated that furanocoumarins, but not simple coumarins or pyranocoumarins, were effective at inhibiting BACE1 activity. nih.gov The inhibition mechanism varies depending on the specific analog. For example, bergamottin, 5-geranyloxy-8-methoxypsoralen, and 8-geranyloxy-5-methoxypsoralen were found to be mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. In contrast, 8-geranyloxypsoralen (B190334) was identified as a non-competitive inhibitor, binding to a site other than the active site to inactivate the enzyme. nih.gov
The most potent inhibitor identified in one study was 5-geranyloxy-8-methoxypsoralen, with an IC50 value of 9.9 μM. nih.gov Other furanocoumarins, such as imperatorin (B1671801) and byakangelicol (B190708) from the root of Angelica dahurica, also showed significant, dose-dependent inhibitory activity against BACE1. nih.gov
Table 2: BACE1 Inhibition by Furanocoumarin Analogs
| Furanocoumarin Analog | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| 5-geranyloxy-8-methoxypsoralen | Mixed-type | 9.9 | nih.gov |
| Bergamottin | Mixed-type | <25.0 | nih.gov |
| 8-geranyloxy-5-methoxypsoralen | Mixed-type | <25.0 | nih.gov |
| 8-geranyloxypsoralen | Non-competitive | <25.0 | nih.gov |
| Imperatorin | Dose-dependent | 91.8 | nih.gov |
Carbonic Anhydrase Isoform-Selective Inhibition Mechanisms
Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for anticancer drug development. nih.gov Coumarins and their psoralen (B192213) (a linear furanocoumarin) analogs have emerged as a novel class of CA inhibitors with a unique, isoform-selective mechanism. nih.govnih.govnih.gov
Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the active site, coumarins act as prodrug inhibitors. nih.govresearchgate.net The enzyme's own esterase activity hydrolyzes the lactone ring of the coumarin (B35378) scaffold. researchgate.netnih.gov This reaction opens the ring to form a 2-hydroxycinnamic acid derivative. nih.govunifi.it This product then binds to the entrance of the enzyme's active site cavity, occluding it and preventing substrate access. nih.govresearchgate.net
This mechanism confers high isoform selectivity because the binding site at the active site entrance has a high degree of amino acid variability among the different CA isoforms. researchgate.net Studies have shown that while many coumarin and psoralen derivatives have no activity against the common hCA I and II isoforms, they can be potent inhibitors of the tumor-associated hCA IX and XII, with inhibition constants in the nanomolar to low micromolar range. nih.govnih.govresearchgate.net This selectivity makes them promising candidates for developing targeted anticancer therapies. mdpi.commdpi.com
Other Enzymatic Target Interactions and Elucidation of Mechanism of Action
Beyond the major targets discussed, furanocoumarins interact with a variety of other enzymes. For example, some furanocoumarins have been shown to inhibit carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. mdpi.com Furanocoumarins like imperatorin and bergapten displayed the highest inhibitory activity against these enzymes in one study. mdpi.com
Additionally, furanocoumarins can inhibit P-glycoprotein (P-gp), a transporter protein involved in drug efflux from cells. nih.gov By inhibiting P-gp, these compounds can increase the intracellular concentration of other drugs, potentially enhancing their efficacy or overcoming multidrug resistance.
The elucidation of these mechanisms often involves kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, mixed) and structural studies, such as X-ray crystallography, to visualize the binding mode of the inhibitor within the enzyme's active site. nih.govnih.gov
Molecular Interactions with Nucleic Acids and Proteins
Furanocoumarins are well-known for their ability to interact with DNA, a property that is central to their use in photochemotherapy.
DNA Intercalation and Photo-crosslinking Mechanisms
The interaction between furanocoumarins and DNA is a multi-step, light-dependent process. researchgate.net
Intercalation (Dark Reaction): In the absence of light, planar furanocoumarin molecules, such as psoralens, can slip between the base pairs of the DNA double helix. researchgate.netacs.org This non-covalent association is known as intercalation and is a prerequisite for the subsequent photoreaction. mdpi.com
Monoadduct Formation: Upon excitation by ultraviolet A (UVA) light (320–400 nm), the intercalated furanocoumarin becomes photoreactive. researchgate.netacs.org It can form a covalent cyclobutane (B1203170) bond with a pyrimidine (B1678525) base (primarily thymine) on one of the DNA strands. mdpi.com This can occur at either the 3,4 (pyrone side) or 4',5' (furan side) double bond of the furanocoumarin, resulting in a monoadduct. researchgate.netmdpi.com
Cross-link Formation: If a monoadduct has formed via the 4',5' (furan side) bond, the furanocoumarin remains intercalated and its 3,4 (pyrone side) double bond is positioned near a pyrimidine on the opposite DNA strand. researchgate.net Absorption of a second photon of UVA light can trigger a second cycloaddition reaction, forming a covalent bond with this second pyrimidine. researchgate.netnih.gov The result is an interstrand cross-link (ICL), which tethers the two strands of the DNA helix together. nih.govnih.gov Linear furanocoumarins like psoralen are particularly effective at forming these cross-links, whereas angular furanocoumarins like angelicin (B190584) can typically only form monoadducts due to their geometry. nih.gov
This DNA cross-linking is a significant form of cellular damage. In addition to DNA-DNA cross-links, some furanocoumarins, such as psoralen and 8-methoxypsoralen, have also been shown to induce DNA-protein cross-links upon UVA irradiation. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one |
| 5-geranyloxy-8-methoxypsoralen |
| 6',7'-dihydroxybergamottin |
| 8-geranyloxy-5-methoxypsoralen |
| 8-geranyloxypsoralen |
| 8-methoxypsoralen |
| Angelicin |
| Bergapten |
| Bergaptol (B1666848) |
| Bergamottin |
| Byakangelicol |
| Byakangelicin |
| Imperatorin |
| Isoimperatorin |
| Isopimpinellin (B191614) |
| Oxypeucedanin |
| Paradisin C |
| Psoralen |
| Umbelliferone (B1683723) |
Protein Binding and Conformational Changes
The interaction of furanocoumarins with proteins is a key aspect of their biological activity and distribution. Studies have shown that these compounds can bind to serum albumin and other proteins, which can influence their bioavailability and mechanism of action.
Research using equilibrium dialysis with tritium-labeled furanocoumarins demonstrated that these compounds bind extensively to human serum albumin. nih.gov The degree of binding, which ranged from 84% to 97%, was found to be directly related to the specific structure and water solubility of the furanocoumarin analog. nih.gov This binding is highly specific, with a limited number of binding sites (approximately 1 to 2.4) detected on the albumin molecule. nih.gov
Furthermore, investigations into the "grapefruit juice effect" have revealed that water-soluble proteins are the primary food components responsible for sequestering furanocoumarins. nih.gov Using bovine serum albumin as a model, studies confirmed the formation of water-soluble protein-furanocoumarin complexes. nih.gov Specifically, the furanocoumarins bergamottin and 6',7'-dihydroxybergamottin have been shown to bind to bovine serum albumin. nih.gov This sequestration by proteins is a crucial factor in the interaction of furanocoumarins with other ingested substances. nih.govcabidigitallibrary.org
| Furanocoumarin Analog | Percentage Bound to Serum (%) | Association Constant (Ka) (M⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| 4,5’8-trimethylpsoralen | 97% | 1.9 x 10⁵ | 1.0 |
| 8-methylpsoralen | 95.5% | 1.1 x 10⁵ | 1.0 |
| Psoralen | 92% | 5.5 x 10⁴ | 2.4 |
| Angelicin | 90% | 4.5 x 10⁴ | 1.8 |
| 5-methoxypsoralen (Bergapten) | 88% | 2.2 x 10⁴ | 1.2 |
| 8-methoxypsoralen (Xanthotoxin) | 84% | 1.2 x 10⁴ | 1.3 |
Table 1. Binding parameters of various furanocoumarin analogs to human serum albumin. Data sourced from Veronese et al. (1979). nih.gov
Cellular Pathway Modulation at a Mechanistic Level
Furanocoumarins exert their effects by modulating a variety of critical cellular pathways, leading to outcomes such as the inhibition of cell proliferation and the induction of cell death. These activities are central to their potential as therapeutic agents.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell proliferation, and apoptosis, and its deregulation is linked to numerous diseases. researchgate.net Several furanocoumarins have been shown to inhibit this pathway. For instance, the combination of bergamottin and simvastatin (B1681759) was found to enhance tumor necrosis factor (TNF)-induced apoptosis by inactivating NF-κB expression. nih.gov This suppression of NF-κB leads to the downregulation of key proteins involved in cancer cell survival and metastasis, such as cyclin D1, Bcl-2, Bcl-xL, and matrix metallopeptidase 9 (MMP-9). nih.gov
Another analog, xanthotoxin (8-methoxypsoralen), has been observed to suppress the transcriptional and DNA-binding activity of NF-κB. researchgate.net The mechanism involves the inhibition of p65, a key subunit of the NF-κB complex, from translocating to the nucleus. researchgate.net By preventing this translocation, xanthotoxin effectively blocks the activation of NF-κB-dependent genes that promote inflammation and cell survival. researchgate.net Similarly, 8-methoxypsoralen (8-MOP) has been shown to inhibit the phosphorylation of NF-κB in chondrocytes. researchgate.net
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Furanocoumarins are potent inducers of apoptosis in various cancer cell lines through multiple molecular mechanisms. mdpi.comnih.gov
A close structural analog, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), has demonstrated strong cytotoxic effects against human hepatoma HepG2 cells by inducing p53-dependent apoptosis. nih.gov DMFC activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov Mechanistically, this involves the activation of caspases-3, -8, and -9, depolarization of the mitochondrial membrane, and the release of cytochrome c and apoptosis-inducing factor. nih.gov Furthermore, DMFC treatment leads to an increased expression of the p53 tumor suppressor, Fas death receptor, and pro-apoptotic Bcl-2 family members (Bax, Bad), while decreasing the levels of anti-apoptotic members (Bcl-2, Bcl-xl). nih.gov
Other furanocoumarins exhibit similar pro-apoptotic activities. Imperatorin induces apoptosis in glioma cells and SGC-7901 gastric cancer cells, which is associated with increased caspase-3 activity and downregulation of the PI3K/Akt/m-TOR signaling pathway. mdpi.comnih.gov Bergapten induces apoptosis in breast cancer cells by activating p53 and caspases-8 and -9. nih.govmdpi.com Bergamottin triggers apoptosis in colon carcinoma cells by increasing caspases-3, -8, and -9 and promoting PARP cleavage. mdpi.com
| Furanocoumarin Analog | Cancer Cell Line | Observed Mechanistic Events |
|---|---|---|
| 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) | HepG2 (Hepatoma) | Activation of caspases-3, -8, -9; mitochondrial membrane depolarization; cytochrome c release; increased p53, Fas, Bax, Bad; decreased Bcl-2, Bcl-xl. nih.gov |
| Imperatorin | MOGGCCM & T98G (Glioma) | Increased caspase-3 activity. nih.gov |
| Bergamottin | RKO & HT-29 (Colon) | Increased caspase-3, -8, -9; PARP cleavage. mdpi.com |
| Bergapten | MCF-7 & ZR-75 (Breast) | Activation of p53, caspase-8, and caspase-9. mdpi.com |
| Angelicin | PC-3 (Prostate) | Chromatin condensation. mdpi.com |
| Methoxsalen (B1676411) (8-MOP) | HepG2 (Hepatoma) | Increased Bax/Bcl-2 ratio; decreased MMPs; cytochrome c release. mdpi.com |
Table 2. Pro-apoptotic activities of various furanocoumarin analogs in different cancer cell lines.
Tubulin polymerization is the process by which tubulin dimers assemble into microtubules, which are essential components of the cytoskeleton involved in cell structure, transport, and division. Inhibition of this process can arrest the cell cycle and lead to apoptosis, making it an effective anticancer strategy. mdpi.com
While direct evidence for tubulin polymerization inhibition by furanocoumarins is not prominent, studies on related coumarin structures have demonstrated this activity. For example, Ferulin C, a natural sesquiterpene coumarin, exhibits potent antiproliferative activity by inhibiting tubulin polymerization, with an IC₅₀ value of 9.2 μM. nih.gov Molecular modeling suggests that Ferulin C binds to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule integrity and structure. nih.gov Similarly, a series of novel 4-phenylcoumarin (B95950) derivatives were shown to be potent tubulin polymerization suppressors, inducing cell cycle arrest at the G2/M phase and activating apoptosis in breast cancer cells. nih.gov Although these compounds are not furanocoumarins, their shared coumarin backbone suggests that this mechanism could be a possibility for some furanocoumarin analogs, warranting further investigation.
Furanocoumarins can modulate the expression of various genes, which underlies many of their biological effects. A primary mechanism for this modulation is through the inhibition of transcription factors like NF-κB. As detailed previously, the inhibition of NF-κB by bergamottin leads to the downstream downregulation in the expression of multiple genes critical for cancer progression. nih.gov These include:
Cyclin D1: A protein required for progression through the G1 phase of the cell cycle.
Bcl-2 and Bcl-xL: Anti-apoptotic proteins that prevent programmed cell death.
VEGF (Vascular Endothelial Growth Factor): A signaling protein that stimulates the formation of blood vessels (angiogenesis).
MMP-9 (Matrix Metallopeptidase 9): An enzyme that degrades the extracellular matrix, facilitating tumor invasion and metastasis. nih.gov
By suppressing the expression of these genes, bergamottin can inhibit cell proliferation, promote apoptosis, and reduce the metastatic potential of cancer cells. nih.gov Other studies have focused on the gene expression profiles related to furanocoumarin biosynthesis in plants, identifying key enzymes like psoralen synthase that are crucial for their production. nih.govresearchgate.net
Antimicrobial and Antifungal Mechanisms
Furanocoumarins are recognized as part of the natural defense system of plants against a variety of pathogens, including fungi and bacteria. wikipedia.orgnih.gov Their broad-spectrum antimicrobial activity stems from their ability to interfere with fundamental cellular processes.
The primary antimicrobial mechanism for many furanocoumarins involves their interaction with DNA. mdpi.com Upon exposure to UV light, these compounds can form covalent bonds with the pyrimidine bases (particularly thymine) in DNA. wikipedia.orgmdpi.com This process, known as photocycloaddition, can result in the formation of cross-links between DNA strands, which effectively blocks DNA replication and transcription, ultimately leading to cell death. wikipedia.orgmdpi.com This DNA-binding potential is a key reason for their toxicity to a wide range of organisms, including bacteria and fungi. mdpi.com
Specific furanocoumarins have shown activity against various microbes. Linear furanocoumarins such as psoralen, bergapten, and methoxsalen are known to be particularly toxic to fungi. wikipedia.org Research on methoxyfuranocoumarins isolated from Cnidium monnieri demonstrated that xanthotoxin and isopimpinellin were active against the fungus Sclerotinia sclerotiorum. nih.gov Oxypeucedanin has also displayed both antibacterial and antifungal properties. nih.gov Furthermore, novel synthetic heteroannulated difuro[3,2-c:3′,2′-g]chromenes have been shown to be effective against several microbial strains. nih.govresearchgate.net
| Furanocoumarin Analog | Organism/Strain | Observed Activity |
|---|---|---|
| Xanthotoxin | Sclerotinia sclerotiorum (Fungus) | 78.8% inhibition (EC₅₀ = 14.6 µg/mL). nih.gov |
| Isopimpinellin | Sclerotinia sclerotiorum (Fungus) | 76.8% inhibition (EC₅₀ = 20.7 µg/mL). nih.gov |
| Oxypeucedanin | Not specified | General antibacterial and antifungal activity. nih.gov |
| Psoralen, Bergapten, Methoxsalen | Fungi (general) | Known to be toxic to fungi. wikipedia.org |
| 2-acetyl-3-amino-difuro[3,2-c:3′,2′-g]chromene derivative | S. aureus, B. subtilis, S. typhimurium, E. coli, C. albicans, A. fumigatus | High efficacy against all tested bacterial and fungal strains. researchgate.net |
Table 3. Antimicrobial and antifungal activities of select furanocoumarin analogs.
Quorum Sensing Inhibition Mechanisms in Bacteria
Quorum sensing (QS) is a cell-to-cell communication process that bacteria utilize to coordinate gene expression in response to population density. This system relies on the production, detection, and response to extracellular signaling molecules called autoinducers. Furanocoumarins, including analogs of this compound, have been identified as potential inhibitors of this communication system, thereby offering a strategy to mitigate bacterial virulence without exerting selective pressure for resistance.
The primary mechanisms through which furanocoumarins are thought to inhibit quorum sensing involve the disruption of key components of the QS circuitry. These mechanisms can be broadly categorized as follows:
Interference with Signal Generation: Some furanocoumarin analogs may inhibit the enzymatic machinery responsible for synthesizing autoinducer molecules. By reducing the concentration of these signaling molecules, the bacteria are unable to perceive a quorum, thus preventing the activation of virulence-related genes.
Blocking of Signal Reception: A prevalent mechanism of QS inhibition by furanocoumarins is the competitive or non-competitive antagonism of the autoinducer receptors. These compounds can bind to the receptor proteins, either at the same site as the native autoinducer or at an allosteric site, thereby preventing the conformational changes required for receptor activation and downstream gene expression.
Inhibition of Biofilm Formation: Biofilm formation is a critical virulence factor for many pathogenic bacteria and is often regulated by quorum sensing. Furanocoumarins have demonstrated the ability to inhibit biofilm formation by interfering with the QS pathways that control the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of the biofilm.
Research into the specific interactions between this compound and bacterial QS systems is ongoing. However, studies on structurally related furanocoumarins provide a foundational understanding of the potential inhibitory mechanisms. The lipophilic nature of the propyl group at the 5-position and the methyl groups at the 2- and 3-positions of the target compound may enhance its ability to penetrate bacterial membranes and interact with intracellular QS components.
Disruption of Fungal Cellular Processes
In addition to their anti-quorum sensing properties, furanocoumarins exhibit significant antifungal activities. The mechanisms underlying this disruption of fungal cellular processes are multifaceted and can involve various cellular targets.
Key mechanisms of fungal cellular process disruption by furanocoumarins include:
Membrane Damage: Furanocoumarins can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death. The lipophilic character of substituents, such as the propyl group in this compound, is likely to play a significant role in this membrane interaction.
Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Some furanocoumarin analogs have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway. This disruption of ergosterol production compromises membrane integrity and function, leading to fungal growth inhibition.
DNA Intercalation and Phototoxicity: A well-documented mechanism for some furanocoumarins is their ability to intercalate into DNA. Upon activation by ultraviolet A (UVA) light, these compounds can form covalent adducts with pyrimidine bases, leading to DNA damage, inhibition of replication and transcription, and ultimately cell death. While this photoactivated mechanism is significant, many furanocoumarins also exhibit antifungal activity in the absence of light.
Mitochondrial Dysfunction: Furanocoumarins can target fungal mitochondria, the powerhouses of the cell. They can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger apoptosis-like cell death pathways.
The specific fungal cellular targets of this compound are an area of active investigation. The substitution pattern on the furanocoumarin core is expected to influence the primary mechanism of action.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Response
Understanding the relationship between the chemical structure of furanocoumarins and their biological activity is crucial for the design of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features that govern the quorum sensing inhibitory and antifungal activities of these compounds.
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For furanocoumarins, several key pharmacophoric features have been identified that contribute to their biological activities.
For Quorum Sensing Inhibition:
The Furanocoumarin Scaffold: The planar, aromatic furanocoumarin core serves as the fundamental scaffold for interaction with QS receptor proteins.
Lipophilic Substituents: The presence of lipophilic groups, such as alkyl chains (e.g., the propyl group in the title compound) and methyl groups, can enhance membrane permeability and hydrophobic interactions with the binding pockets of receptor proteins.
Hydrogen Bond Acceptors: The oxygen atoms within the lactone and furan rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein.
| Structural Feature | Contribution to Quorum Sensing Inhibition |
| Furanocoumarin Core | Essential scaffold for receptor binding |
| Alkyl Substituents | Increased lipophilicity, enhanced membrane penetration and hydrophobic interactions |
| Oxygen Atoms | Hydrogen bond acceptor sites for interaction with receptor residues |
For Antifungal Activity:
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the coumarin system can significantly impact antifungal activity. For instance, the presence of methoxy (B1213986) groups at positions C-5 and C-8 has been associated with enhanced antifungal effects. mdpi.com
The α,β-Unsaturated Lactone: The lactone ring contains a Michael acceptor system which can potentially react with nucleophilic residues in target enzymes, leading to irreversible inhibition.
| Structural Feature | Contribution to Antifungal Activity |
| Furanocoumarin Type | The linear arrangement of the rings is considered a beneficial framework. mdpi.com |
| Methoxy Groups at C-5 and C-8 | Can enhance antifungal potency. mdpi.com |
| α,β-Unsaturated Lactone | Potential for covalent modification of target enzymes. |
Elucidation of Stereochemical and Conformational Requirements for Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical determinants of biological activity. While the rigid, planar nature of the furanocoumarin ring system limits conformational freedom, the orientation and stereochemistry of substituents can play a significant role in target recognition and binding.
For many biological interactions, chirality is a key factor. Although this compound itself is not chiral, the introduction of chiral centers in its analogs could lead to stereoselective biological activities. Research on other classes of bioactive molecules has consistently demonstrated that different enantiomers or diastereomers can have vastly different potencies and even different biological effects. nih.govresearchgate.net The specific stereochemical requirements for the interaction of furanocoumarins with their bacterial and fungal targets are still an area of ongoing research.
The planarity of the furanocoumarin core is believed to be important for its ability to intercalate into DNA and to fit into the binding sites of receptor proteins. Any substituents that would significantly distort this planarity could potentially reduce biological activity. The conformation of flexible side chains, such as the propyl group in this compound, will also be critical for optimal interaction with the target. The molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable interactions within the binding site.
Further computational modeling and experimental studies are needed to fully elucidate the precise stereochemical and conformational requirements for the quorum sensing inhibitory and antifungal activities of this compound and its analogs.
Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One in Complex Matrices
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanocoumarins due to its high resolution and applicability to a wide range of compounds. When coupled with advanced detectors, HPLC methods offer the sensitivity and selectivity required for complex sample analysis.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns to enhance resolution and reduce analysis time, coupled with tandem mass spectrometry (MS/MS), stands as a premier method for furanocoumarin analysis. nih.gov This combination provides exceptional sensitivity and specificity, allowing for the confident identification and quantification of target compounds even at trace levels.
For the analysis of furanocoumarins, a typical UPLC-MS/MS method involves a reversed-phase column, such as a C18, with a gradient elution mobile phase. nih.govmdpi.com The mobile phase often consists of water and acetonitrile (B52724), each containing a small percentage of formic acid to improve ionization efficiency. nih.govmdpi.com Detection is performed in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM), which ensures high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
While a specific UPLC-MS/MS method for 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is not documented in the available literature, a hypothetical method could be developed based on its structure. This would involve optimizing MS parameters like capillary voltage, cone voltage, and collision energy to identify unique MRM transitions, ensuring its distinction from other isomeric or structurally similar furanocoumarins. Studies on other furanocoumarins, such as bergamottin (B190657) and psoralen (B192213), have successfully used this approach for quantification in grapefruit, parsley, and other foods. nih.govresearchgate.netresearchgate.net
Table 1: Example UPLC-MS/MS Parameters for Furanocoumarin Analysis This table illustrates typical parameters used for furanocoumarin analysis, based on published methods for compounds like bergamottin and bergapten (B1666803). Specific values would need to be optimized for this compound.
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.govmdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.govmdpi.com |
| Flow Rate | 0.5 mL/min | nih.govmdpi.com |
| Injection Volume | 5 µL | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| Capillary Voltage | 3.8 kV | nih.gov |
| Desolvation Temp. | 350 °C | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Photodiode Array (PDA) and Diode Array Detector (DAD) Applications
HPLC systems equipped with Photodiode Array (PDA) or Diode Array Detectors (DAD) are widely used for the analysis of furanocoumarins. researchgate.net These detectors capture the entire UV-Vis spectrum of the eluting compounds, providing valuable information for peak identification and purity assessment. Furanocoumarins exhibit characteristic UV absorbance spectra, which aids in their identification.
While less sensitive than MS detection, HPLC-PDA/DAD is a robust and cost-effective technique for quantifying furanocoumarins when they are present at sufficient concentrations. The spectral data can confirm that a chromatographic peak corresponds to a furanocoumarin and not an interfering compound, enhancing the reliability of the analysis. For novel or uncharacterized compounds like this compound, PDA/DAD can help to tentatively classify it based on its UV spectrum in comparison to known furanocoumarins.
Method Development and Optimization for Specificity and Sensitivity
Developing a robust analytical method requires careful optimization of several key parameters to achieve the desired specificity and sensitivity.
Chromatographic Conditions : The choice of column chemistry (e.g., C18, phenyl-hexyl), mobile phase composition, gradient profile, and column temperature must be optimized to achieve baseline separation of the target analyte from matrix components and other related compounds.
Mass Spectrometry Parameters : For UPLC-MS/MS, optimization of ionization source parameters (e.g., capillary voltage, gas flows, temperatures) and compound-specific parameters (cone voltage and collision energy for MRM transitions) is critical. nih.gov This ensures the generation of a stable and intense signal, maximizing sensitivity and repeatability.
Validation : A developed method must be validated according to established guidelines to ensure its performance. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanocoumarin Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While many furanocoumarins have limited volatility, GC-MS can be suitable for certain members of this class or after derivatization. However, its application can be limited for furanocoumarins that are thermally labile. shimadzu.co.kr
A sensitive GC-MS method has been established for the simultaneous determination of various simple coumarins and furanocoumarins, such as psoralen and its methoxy (B1213986) derivatives, in complex matrices like cigarettes. nih.gov Such a method typically involves an extraction step followed by analysis in selected-ion monitoring (SIM) mode to achieve low limits of detection and quantification. nih.gov For a compound like this compound, its suitability for GC-MS analysis would depend on its thermal stability and volatility.
Sample Preparation and Extraction Techniques for Complex Biological and Botanical Matrices
Effective sample preparation is a critical prerequisite for successful chromatographic analysis, aiming to isolate the target analytes from the matrix, eliminate interferences, and concentrate the sample. mdpi.com
Commonly used techniques for furanocoumarin extraction include liquid-liquid extraction (LLE), solid-liquid extraction (SLE), and solid-phase extraction (SPE). mdpi.comnih.gov The choice of solvent and technique depends on the nature of the sample matrix. For example, ethyl acetate (B1210297) is often used for LLE from liquid samples, while methanol (B129727) may be used for SLE from solid plant materials. mdpi.com
Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a highly effective and streamlined approach for sample preparation, particularly for food and agricultural samples. researchgate.netnih.gov It has been successfully applied to the extraction of furanocoumarins from various foods, including grapefruit. researchgate.netresearchgate.net
The standard QuEChERS procedure involves an initial extraction and partitioning step using acetonitrile and a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate or sodium chloride). mdpi.comnih.gov This step separates the furanocoumarins into the acetonitrile layer. For cleaner extracts, an optional dispersive solid-phase extraction (dSPE) step can be performed, where the extract is treated with sorbents to remove specific interferences like pigments and fatty acids. The resulting extract is often clean enough for direct injection into UPLC-MS/MS systems. nih.gov Studies on grapefruit have demonstrated good recovery rates for several furanocoumarins using the QuEChERS method. researchgate.net
Table 2: Example QuEChERS Protocol for Furanocoumarin Extraction from Food Matrices This table outlines a general QuEChERS procedure applicable to various food samples. The exact salt composition and dSPE sorbents may be adjusted based on the specific matrix.
| Step | Procedure | Purpose | Reference |
| 1. Homogenization | Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. | Prepare a representative sample. | mdpi.com |
| 2. Extraction | Add 10 mL of acetonitrile. Vortex vigorously for 1-5 minutes. | Extract furanocoumarins from the matrix. | mdpi.comnih.gov |
| 3. Partitioning | Add QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaOAc). Shake immediately and centrifuge. | Induce phase separation and drive analytes into the organic layer. | nih.gov |
| 4. dSPE Cleanup | Transfer an aliquot of the supernatant to a dSPE tube containing sorbents. Vortex and centrifuge. | Remove interfering matrix components. | nih.gov |
| 5. Final Extract | Collect the supernatant for analysis. | The final extract is ready for LC-MS/MS injection. | nih.gov |
Solid-Liquid Extraction (SLE) and Heat Reflux Extraction (HRE)
The initial and one of the most critical steps in the analysis of this compound from solid and semi-solid matrices is the extraction of the analyte from the sample. Solid-Liquid Extraction (SLE) is a widely employed and conventional technique for the extraction of furocoumarins from various plant materials. nih.gov This method is based on the principle of partitioning the analyte between the solid sample matrix and a liquid solvent. nih.gov The choice of solvent is crucial and is typically based on the polarity of the target compound. For furocoumarins, which are moderately polar, solvents such as methanol, ethanol, and ethyl acetate have been commonly and effectively used. nih.gov
Heat Reflux Extraction (HRE) is another technique that has been evaluated for the extraction of furocoumarins. This method involves boiling a solvent with the sample material in a specialized apparatus, which allows for continuous extraction at an elevated temperature, potentially increasing extraction efficiency for certain compounds. One study compared HRE with other methods for the extraction of bergapten from Pithecellobium dulce bark using chloroform (B151607) as the solvent. mdpi.com While specific parameters for this compound are not detailed in the available literature, the general principles of HRE for related furocoumarins suggest its potential applicability.
Table 1: Comparison of Extraction Solvents for Furocoumarins
| Extraction Solvent | Polarity | Common Applications | Reference |
|---|---|---|---|
| Methanol | Polar | Extraction from plant materials and cosmetics | nih.govmdpi.comnih.gov |
| Ethanol | Polar | Extraction from herbal samples | nih.gov |
| Ethyl Acetate | Moderately Polar | Extraction from citrus juices and beverages | nih.govnih.gov |
| Hexane | Non-polar | Used in initial extraction steps to remove non-polar interferences | mdpi.com |
| Chloroform | Moderately Polar | Evaluated for Heat Reflux Extraction of furocoumarins | mdpi.com |
Advanced Purification and Enrichment Strategies
Following extraction, the crude extract often contains a multitude of co-extracted compounds that can interfere with the final analysis. Therefore, a purification and enrichment step is essential to isolate the target analyte, this compound, and enhance the sensitivity of the detection method.
Solid-Phase Extraction (SPE) is a prevalent and effective technique for the cleanup of extracts containing furocoumarins. nih.govnih.gov This method involves passing the liquid extract through a solid adsorbent (the stationary phase), which retains the analyte or the interfering compounds. The analyte is then eluted with a suitable solvent. For the purification of furocoumarins, reversed-phase SPE cartridges, such as those packed with C18 (octadecylsilane), are commonly utilized. nih.govresearchgate.net The choice of sorbent and elution solvents is critical for achieving selective separation.
Another advanced purification technique is high-speed counter-current chromatography (HSCCC). This is a form of liquid-liquid partition chromatography that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. HSCCC has been successfully applied for the separation and purification of various furocoumarins from plant extracts, yielding high-purity compounds. nih.govresearchgate.net A study on the purification of furocoumarins from Toddalia asiatica (L.) Lam. employed a hexane-ethyl acetate-methanol-water solvent system in an HSCCC instrument to isolate isopimpinellin (B191614), pimpinellin, and phellopterin (B192084) with high purity. nih.gov
Method Validation for Robustness and Reproducibility in Research Applications
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of analytical methods for the quantification of furocoumarins, including this compound, is crucial for ensuring the accuracy and consistency of research findings. Key validation parameters, as outlined by international guidelines, include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). pharmaguideline.comyoutube.comwjpmr.com
Several studies have reported the validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for a range of furocoumarins. nih.govtechnologynetworks.comresearchgate.netresearchgate.net For instance, an HPLC method with Diode-Array Detection (DAD) was validated for eight furocoumarin markers, assessing linearity, accuracy, range, robustness, and intra- and inter-day precision. technologynetworks.com In another study, a UPLC-MS/MS method for 16 furanocoumarins demonstrated excellent linearity with correlation coefficients (R²) greater than 0.998 and achieved a limit of quantitation (LOQ) of 0.5 ng/mL for most of the compounds. waters.com
Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is also a critical aspect of validation. technologynetworks.com For an HPLC method, this can be tested by slightly altering parameters such as the column temperature, flow rate, and mobile phase composition. technologynetworks.com Reproducibility, which assesses the precision of the method across different laboratories, is often evaluated through inter-laboratory studies or ring tests. researchgate.netnih.gov
Table 2: Typical Validation Parameters for Furocoumarin Analysis by LC-MS/MS
| Validation Parameter | Typical Performance | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | waters.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.01 mg/kg - 5 µg/g | nih.govresearchgate.net |
| Accuracy (Recovery) | 80 - 115% | researchgate.net |
| Precision (RSD) | < 15% | nih.govresearchgate.net |
| Repeatability (RSDr) | < 10% | researchgate.net |
| Reproducibility (RSDR) | < 10% | researchgate.net |
Strategies for Overcoming Matrix Effects and Interferences
The analysis of this compound in complex matrices is often hampered by matrix effects and interferences. Matrix effects, particularly in LC-MS analysis, are the alteration of the analyte's ionization efficiency due to the presence of co-eluting matrix components, leading to ion suppression or enhancement. nih.govnih.gov Interferences can also arise from compounds that have similar chromatographic retention times and/or spectral properties to the analyte, which is a significant issue in HPLC with UV detection. researchgate.netnih.gov
Several strategies can be employed to mitigate these challenges. One of the most effective ways to counteract matrix effects in LC-MS is the use of matrix-matched calibration standards. longdom.org This involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed. If a suitable blank matrix is not available, the standard addition method can be used for quantification. nih.govsci-hub.se In cases where the matrix effect is found to be insignificant, a simpler solvent-based calibration curve may be sufficient. waters.com
For HPLC-UV analysis, where co-elution can lead to inaccurate quantification, improving the chromatographic separation is key. This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient elution profile. thermofisher.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing the UV spectra across a peak, which can help in identifying co-eluting interferences. researchgate.net However, for highly complex matrices, the superior selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS) are often necessary to overcome the limitations of UV detection. waters.com The selectivity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in the presence of co-eluting matrix components. waters.com
Future Research Directions and Unexplored Avenues for 2,3 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The development of efficient, scalable, and environmentally benign synthetic methods is paramount for the continued investigation of 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one and its derivatives. Current synthetic strategies for psoralens, while effective, can be complex and may not be optimal for generating diverse analogues. nih.gov Future research should focus on innovative synthetic routes that offer greater flexibility and efficiency.
Key areas for exploration include:
Metal-Catalyzed Cyclization Reactions: While metal-catalyzed methods are known for isocoumarin (B1212949) synthesis, mdpi.com further exploration of catalysts (e.g., palladium, copper, gold) for the intramolecular cyclization steps to form the furan (B31954) ring onto the coumarin (B35378) core could lead to milder reaction conditions and higher yields. nih.gov
C-H Activation/Functionalization: Direct C-H activation strategies represent a powerful tool for streamlining synthesis by avoiding pre-functionalized starting materials. Investigating methods to directly introduce the methyl and propyl groups onto the furo[3,2-g]chromen-7-one scaffold would be a significant advancement.
Flow Chemistry: The application of continuous flow technology could enhance reaction efficiency, improve safety and scalability, and allow for precise control over reaction parameters, potentially leading to higher purity products.
Biocatalysis: Utilizing enzymes or whole-cell systems for key synthetic steps could offer high selectivity and reduce the environmental impact of the synthesis.
| Potential Catalytic Approach | Description | Potential Advantages | References |
| Palladium-Catalyzed Cyclization | Intramolecular oxidative cyclization of substituted 4-hydroxycoumarins. | High efficiency for forming the furan ring. | nih.gov |
| Copper-Catalyzed Reactions | Use of copper catalysts, such as CuBr₂, for oxidative rearrangements. | Potentially milder conditions and oxygen as a green oxidant. | nih.gov |
| Organocatalysis | Employing small organic molecules to catalyze key bond-forming reactions, avoiding metal contaminants. | Metal-free products, environmentally friendly. | mdpi.com |
Deeper Mechanistic Understanding of Molecular Interactions and Biological Activities
While furanocoumarins are known to interact with DNA and proteins, the specific molecular mechanisms underpinning the biological activities of this compound are not fully elucidated. wikipedia.orgnih.gov The substitution pattern of this particular derivative likely influences its binding affinity, photoreactivity, and interaction with specific biological targets.
Future research should aim to:
Identify Protein Targets: Beyond DNA, psoralens are known to interact with proteins, including enzymes and receptors like ErbB2. wikipedia.orgnih.gov Proteomic approaches could identify specific protein binding partners of this compound, revealing novel mechanisms of action.
Characterize DNA Interactions: A detailed study of this compound's DNA intercalation and its efficiency in forming monoadducts and interstrand cross-links upon UVA irradiation is crucial. wikipedia.org Investigating sequence specificity (e.g., preference for 5'-TpA sites) will clarify its genotoxic potential and therapeutic window. wikipedia.org
Elucidate Signaling Pathway Modulation: Research should investigate how this compound affects key cellular signaling pathways involved in proliferation, inflammation, and apoptosis. semanticscholar.orgresearchgate.net For example, its impact on pathways like NF-κB or MAPK could explain its potential antiproliferative or anti-inflammatory effects. semanticscholar.orgacs.org
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with systematic variations in the alkyl substituents will provide a detailed understanding of how each part of the molecule contributes to its biological activity. nih.govnih.gov
Advanced Computational Modeling for Precise Property and Activity Predictions
Computational chemistry and cheminformatics offer powerful tools for accelerating drug discovery and understanding molecular behavior. nih.gov Applying these methods to this compound can guide synthetic efforts and predict biological activities before resource-intensive laboratory work.
Promising computational avenues include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can correlate the structural features of this compound and its analogues with their observed biological activities (e.g., cytotoxicity, enzyme inhibition). acs.orgnih.govresearchgate.netnih.gov This allows for the virtual screening and prioritization of new, potentially more potent derivatives. nih.govbio-hpc.eu
Molecular Docking: Docking simulations can predict the binding orientation and affinity of the compound within the active sites of known or hypothetical protein targets. acs.orgnih.gov This can help validate targets identified through experimental methods and provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with biological macromolecules like DNA or proteins over time, providing a more realistic picture of the binding stability and conformational changes involved.
Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for assessing the drug-likeness of the compound and its derivatives. nih.gov
| Computational Method | Application for the Compound | Predicted Outcome | References |
| QSAR | Correlate structural descriptors with antibacterial or antiproliferative activity. | Predictive models for designing new analogues with enhanced potency. | acs.orgnih.govbio-hpc.eu |
| Molecular Docking | Simulate binding to targets like NF-κB, DNA, or cytochrome P450 enzymes. | Hypothesize binding modes and predict binding affinity. | acs.orgresearchgate.net |
| DFT (Density Functional Theory) | Calculate electronic properties, such as HOMO/LUMO energies. | Predict photoreactivity and potential for forming DNA adducts. | nih.gov |
Investigation of Biotransformation Pathways and Metabolite Activity (Mechanistic)
The metabolism of a compound is a critical determinant of its efficacy, duration of action, and potential toxicity. The biotransformation of furanocoumarins can occur in the liver by cytochrome P450 (CYP) enzymes or by gut microbiota, leading to metabolites with altered biological profiles. nih.govacs.orgmdpi.com
Key research questions to address include:
Identification of Metabolites: Using techniques like liquid chromatography-mass spectrometry (LC-MS), the metabolites of this compound produced by human liver microsomes and gut microbial cultures should be identified. Furanocoumarins are known to be metabolized via pathways like O-demethylation, deprenylation, and ring-opening. nih.govmdpi.com
CYP Enzyme Profiling: Determining which specific CYP isozymes (e.g., CYP1A2, CYP3A4) are responsible for the compound's metabolism is essential for predicting potential drug-drug interactions. researchgate.net
Biological Activity of Metabolites: Once identified and synthesized, the principal metabolites should be tested for their biological activities. It is possible that metabolites could be more active, less active, or have a different activity profile than the parent compound. mdpi.com For instance, some studies have shown that metabolites of psoralen (B192213) have stronger antioxidant effects than the parent drug. mdpi.com
Mechanism of Bioactivation: Investigating whether metabolism leads to the formation of reactive intermediates, such as furanoepoxides, is crucial for understanding any potential hepatotoxicity. researchgate.net
Development of Engineered Biological Systems for Sustainable Production
The traditional production of furanocoumarins relies on extraction from plants, which can be inefficient and unsustainable due to low yields and long cultivation times. acs.orgrsc.org Chemical synthesis, while an alternative, can be complex and environmentally taxing. rsc.org Metabolic engineering and synthetic biology offer a promising, sustainable alternative for the production of this compound.
Future work in this area should focus on:
Pathway Elucidation: While the core biosynthetic pathway for linear furanocoumarins from umbelliferone (B1683723) is known, the specific enzymes responsible for the final alkylation steps (i.e., adding the methyl and propyl groups) would need to be identified from natural sources or engineered. biorxiv.orgresearchgate.netcdnsciencepub.com
Heterologous Expression: The identified biosynthetic genes could be introduced into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. acs.orgacs.org These engineered microorganisms could then be used as cell factories for producing the target compound from simple sugars.
Pathway Optimization: To maximize production, various optimization strategies would be necessary, including strengthening precursor supply (e.g., the mevalonate (B85504) or MEP pathways), optimizing enzyme expression levels, and eliminating competing metabolic pathways. acs.org
Fermentation Process Development: Developing and scaling up a fed-batch fermentation process would be the final step to achieve industrially relevant titers of the compound, paving the way for its cost-effective and green production. acs.org
Q & A
Q. What are the recommended methodologies for synthesizing 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one and validating its structural identity?
- Methodological Answer : Synthesis typically involves furocoumarin backbone assembly via cyclization of substituted coumarin precursors. Key steps include alkylation at the 5-position and methylation at the 2,3-positions. Structural validation should employ a combination of NMR (1H/13C) for substituent position confirmation, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (if crystalline) for absolute configuration determination. Cross-validate with IR spectroscopy for functional groups (e.g., lactone C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers confirm the natural occurrence of this compound in plant matrices?
- Methodological Answer : Use GC-MS or HPLC-DAD-ESI-MS for targeted phytochemical screening. For plant extracts, perform liquid-liquid partitioning (e.g., ethyl acetate for furanocoumarins) followed by column chromatography. Compare retention times and spectral data (UV-Vis, MS/MS fragmentation) with synthetic standards. highlights a related compound (2-isopropenyl derivative) detected at 22.89% in Boenninhausenia albiflora via GC-MS, suggesting analogous methods for isolation .
Q. What are the standard protocols for assessing its basic pharmacological properties, such as cytotoxicity or antioxidant activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
- Antioxidant Activity : Employ DPPH radical scavenging or FRAP assays . For furanocoumarins, monitor UV absorbance at 517 nm (DPPH) and compare to ascorbic acid standards. Note that methyl and propyl substituents may reduce polarity, requiring solvent optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in purity (e.g., residual solvents affecting assays), stereochemical variations , or cell line specificity . Address this by:
- Reproducing studies with HPLC-purified samples (>95% purity).
- Validating stereochemistry via chiral chromatography or circular dichroism .
- Testing across multiple cell lines and in vivo models. For example, notes bergaptol (a structural analog) exhibits mitochondrial-dependent apoptosis, which may vary with substituent effects .
Q. What advanced techniques are suitable for studying its mechanism of action in cancer pathways?
- Methodological Answer :
- Molecular Docking : Screen against targets like glycogen synthase kinase-3β (GSK-3β) using AutoDock Vina. references a related compound (D206008) targeting GSK-3β, suggesting similar approaches .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Flow Cytometry : Quantify mitochondrial membrane potential (JC-1 dye) and caspase-3 activation to confirm apoptotic mechanisms .
Q. How can the compound’s photochemical reactivity be optimized for therapeutic applications?
- Methodological Answer : Furanocoumarins are UV-activated; modify substituents to tune reactivity. For example:
- Introduce electron-donating groups (e.g., -OCH₃) at specific positions to enhance crosslinking with DNA under UV-A.
- Use time-resolved spectroscopy to study singlet oxygen quantum yields. details photophysical studies on a psoralen derivative, providing a framework for analogous experiments .
Q. What chromatographic methods are recommended for quantifying trace amounts in complex biological matrices?
- Methodological Answer :
- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions via MRM (e.g., m/z 288 → 217 for the molecular ion).
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (>80%) per ICH guidelines. provides HPLC protocols for structurally similar compounds in essential oils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
